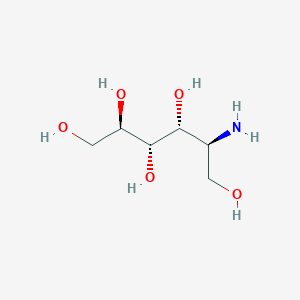
2-Amino-2-deoxy-D-glucitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-deoxy-D-glucitol (ADG) is a sugar alcohol that has been widely studied for its potential therapeutic applications in diabetes and other metabolic disorders. ADG is a natural compound found in some foods such as mushrooms, but it can also be synthesized in the laboratory. In
作用機序
The mechanism of action of 2-Amino-2-deoxy-D-glucitol is not fully understood, but it is thought to involve several pathways. 2-Amino-2-deoxy-D-glucitol has been shown to activate the insulin signaling pathway, leading to increased glucose uptake and utilization in cells. It also inhibits the activity of the sodium-glucose cotransporter 1 (SGLT1) in the small intestine, reducing the absorption of dietary sugars. Additionally, 2-Amino-2-deoxy-D-glucitol has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
生化学的および生理学的効果
2-Amino-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to improve glucose uptake and utilization in cells, reduce postprandial hyperglycemia, and enhance insulin sensitivity. 2-Amino-2-deoxy-D-glucitol has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Moreover, 2-Amino-2-deoxy-D-glucitol has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
2-Amino-2-deoxy-D-glucitol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the laboratory and is readily available for research purposes. However, there are also limitations to using 2-Amino-2-deoxy-D-glucitol in lab experiments. For example, its mechanism of action is not fully understood, and its potential therapeutic effects have not been fully explored. Moreover, the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment have not been established.
将来の方向性
There are several future directions for research on 2-Amino-2-deoxy-D-glucitol. One area of interest is its potential therapeutic applications in diabetes and other metabolic disorders. Further studies are needed to explore the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment, as well as its long-term safety and efficacy. Another area of interest is the mechanism of action of 2-Amino-2-deoxy-D-glucitol, which is still not fully understood. Additional studies are needed to elucidate the pathways involved in 2-Amino-2-deoxy-D-glucitol's insulin-like effects and its inhibition of SGLT1. Moreover, further research is needed to explore the potential anti-inflammatory and antioxidant properties of 2-Amino-2-deoxy-D-glucitol and their contribution to its therapeutic effects.
合成法
2-Amino-2-deoxy-D-glucitol can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glucose with ammonia and hydrogen gas under high pressure and temperature. Enzymatic synthesis involves the use of enzymes such as glucosamine synthase or N-acetylglucosamine-2-epimerase to convert glucose into 2-Amino-2-deoxy-D-glucitol. Both methods have been used to produce 2-Amino-2-deoxy-D-glucitol in large quantities for scientific research.
科学的研究の応用
2-Amino-2-deoxy-D-glucitol has been studied for its potential therapeutic applications in diabetes and other metabolic disorders. It has been shown to have insulin-like effects in vitro and in vivo, improving glucose uptake and utilization in cells. 2-Amino-2-deoxy-D-glucitol has also been found to inhibit the absorption of dietary sugars in the small intestine, reducing postprandial hyperglycemia. Moreover, 2-Amino-2-deoxy-D-glucitol has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
特性
CAS番号 |
14307-03-0 |
|---|---|
製品名 |
2-Amino-2-deoxy-D-glucitol |
分子式 |
C6H15NO5 |
分子量 |
181.19 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |
InChIキー |
FQORWEQXRQVPBZ-SLPGGIOYSA-N |
異性体SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
同義語 |
2-amino-2-deoxy-D-glucitol 2-amino-2-deoxyglucitol glucosaminitol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



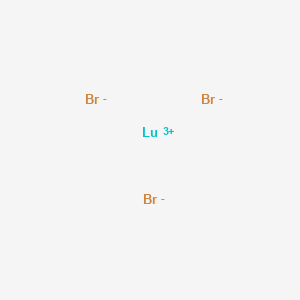

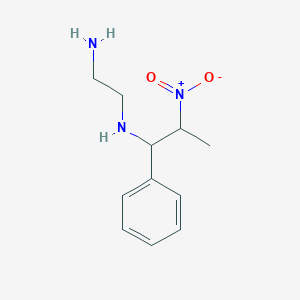
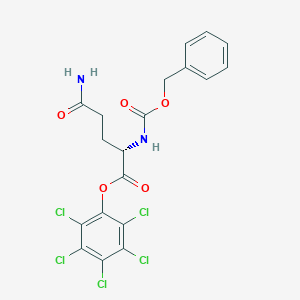
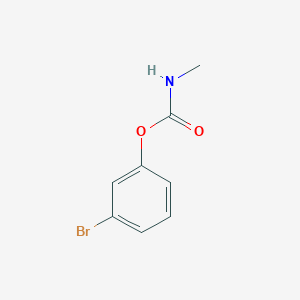
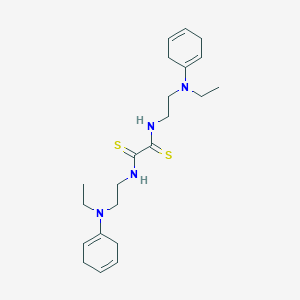
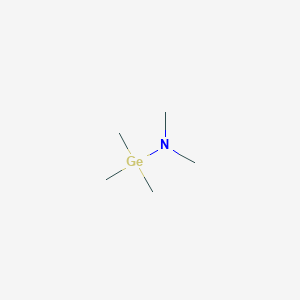
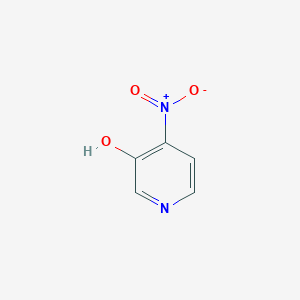
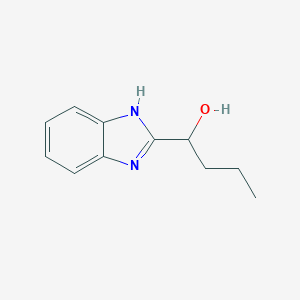
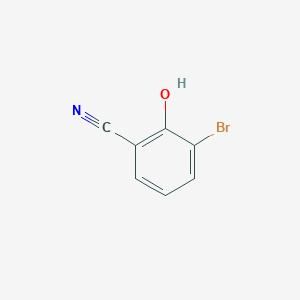
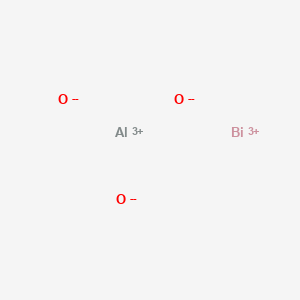
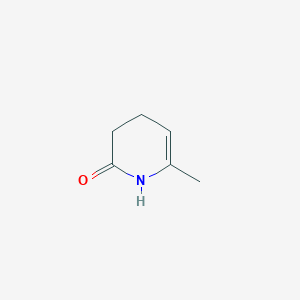
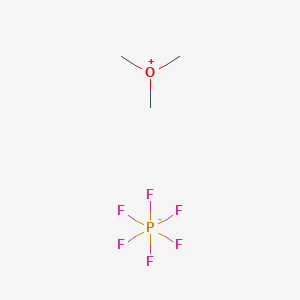
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)